Cas no 1414348-35-8 ((1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine)

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a 3,4-difluorophenyl substituent. Its stereospecific (1R,2R) configuration ensures high enantiopurity, making it valuable in asymmetric synthesis and pharmaceutical applications. The difluorophenyl group enhances metabolic stability and bioavailability, while the rigid cyclopropane ring contributes to conformational restraint, improving binding affinity in drug design. This compound serves as a key intermediate in the development of bioactive molecules, particularly CNS-targeting therapeutics and enzyme inhibitors. Its well-defined stereochemistry and structural features make it suitable for structure-activity relationship (SAR) studies and medicinal chemistry optimization. Handling requires standard precautions for amine-containing compounds under inert conditions to prevent degradation.
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine structure
1414348-35-8 structure
Product Name:(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
CAS No:1414348-35-8
MF:C9H9F2N
MW:169.171269178391
CID:2086940
Update Time:2025-05-20

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine
    • 2-(3,4-difluorophenyl)cyclopropan-1-amine
    • 2-(3,4-difluorophenyl)cyclopropane amine
    • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
    • trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl amine
    • BCP30007
    • SBB084441
    • 2-(3,4-difluorophenyl)cyclopropylamine
    • 2-(3,4-Difluorophenyl)cyclopropaneamine
    • ethyCyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)- (REACH)
    • ethyCyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)- (RE
    • (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
    • Inchi: 1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2
    • InChI Key: QVUBIQNXHRPJKK-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1CC1N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 212.5±40.0 °C at 760 mmHg
  • Flash Point: 99.0±14.4 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Security Information

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Pricemore >>

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(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1414348-35-8)(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
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Quantity:50mg/100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:51
Price ($):191.0/303.0/485.0/1257.0
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Additional information on (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: A Comprehensive Overview

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, also known by its CAS number 1414348-35-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug discovery. The molecule features a cyclopropane ring with an amino group at position 1 and a 3,4-difluorophenyl substituent at position 2. The stereochemistry of the compound is defined as (1R,2R), which plays a crucial role in its biological activity and chemical reactivity.

The synthesis of 1414348-35-8 involves a series of carefully designed organic reactions. One common approach is the cyclopropanation of an appropriate alkene using transition metal catalysts or other cyclopropanating agents. The introduction of the amino group and the fluorinated phenyl substituent requires precise control over reaction conditions to ensure high yield and stereochemical integrity. Recent advancements in asymmetric catalysis have enabled the efficient synthesis of this compound with high enantiomeric excess, making it more accessible for further studies.

One of the most intriguing aspects of this compound is its biological activity. (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine has been shown to exhibit potent activity against various enzymes and receptors in vitro. For instance, studies have demonstrated its ability to modulate ion channels and kinase activity, making it a promising lead compound for drug development. The presence of the fluorinated phenyl group enhances the compound's lipophilicity and bioavailability, which are critical factors for its pharmacokinetic profile.

Recent research has also explored the potential of this compound as a template for designing new drug candidates. By modifying the substituents on the cyclopropane ring or altering the stereochemistry, researchers have been able to generate a library of analogs with diverse biological activities. These studies highlight the versatility of CAS 1414348-35-8 as a scaffold for drug design.

In terms of physical properties, (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine exhibits a melting point around 95°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods.

The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and polymers. Researchers are currently investigating its potential as a building block for self-assembling nanostructures due to its rigid cyclopropane core and functional substituents.

In conclusion, CAS 1414348-35-8, or (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is a multifaceted compound with applications spanning organic chemistry, pharmacology, and materials science. Its stereochemistry-dependent properties and versatile structure make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound remains at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:1414348-35-8)(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
A1059423
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):191.0/303.0/485.0/1257.0
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